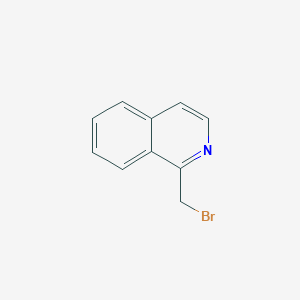

1-(Bromomethyl)isoquinoline

Beschreibung

Contextualizing Isoquinoline (B145761) Derivatives in Contemporary Organic Synthesis

Isoquinoline and its derivatives are a cornerstone of modern organic and medicinal chemistry. nih.govbohrium.comresearchgate.net The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure found in a vast array of natural products, particularly alkaloids like morphine and berberine. thieme-connect.deamerigoscientific.com This structural motif imparts significant biological activity, and as a result, isoquinoline derivatives have been extensively explored for their therapeutic potential, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and neurochemical activities. nih.govresearchgate.net

The synthesis of diversely functionalized isoquinolines is a major focus in contemporary organic synthesis. nih.gov Chemists have developed numerous methods, from classical reactions like the Bischler-Napieralski and Pictet-Spengler syntheses to modern transition-metal-catalyzed cross-coupling reactions, to construct and modify the isoquinoline core. bohrium.comthieme-connect.deresearchgate.net These synthetic advancements have made a wide range of isoquinoline derivatives accessible, enabling the exploration of their structure-activity relationships and their use as key intermediates in the synthesis of complex target molecules. nih.govsioc-journal.cn The development of new synthetic methodologies continues to be an active area of research, driven by the enduring importance of this heterocyclic system. bohrium.comrsc.org

Significance of the Bromomethyl Moiety for Enhanced Reactivity and Synthetic Utility

The introduction of a bromomethyl group (-CH2Br) onto a molecular scaffold significantly enhances its synthetic utility by providing a highly reactive site for further functionalization. ontosight.aiontosight.ai The bromine atom, being a good leaving group, makes the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is the basis for a wide range of nucleophilic substitution reactions, allowing for the facile introduction of various functional groups such as amines, alcohols, thiols, and carbon nucleophiles. evitachem.com

The bromomethyl moiety is a versatile functional group used in the synthesis of more complex molecules. ontosight.ai Its ability to participate in a variety of chemical transformations makes it a valuable tool for medicinal chemists and materials scientists. For example, it can be used to link the core structure to other molecules or to build more elaborate molecular architectures through carbon-carbon bond-forming reactions. The reactivity of the bromomethyl group can be modulated by the electronic properties of the scaffold it is attached to, providing a means to fine-tune its chemical behavior. ontosight.ai

Overview of Research Trajectories for 1-(Bromomethyl)isoquinoline

Research involving this compound has primarily focused on leveraging its dual functionality—the inherent properties of the isoquinoline ring and the reactivity of the bromomethyl group—for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

One major research trajectory involves the use of this compound as a key building block in the synthesis of complex heterocyclic systems. The reactive bromomethyl group serves as a handle for introducing various substituents at the 1-position of the isoquinoline core. This has been exploited in the synthesis of a variety of derivatives, including those with potential biological activity. For instance, it has been used as an intermediate in the synthesis of compounds targeting neurological disorders and in the development of anti-HIV agents. kuleuven.be

Another significant area of research is the exploration of the reaction chemistry of this compound itself. Studies have investigated its participation in various reactions, including nucleophilic substitutions and cyclization reactions, to create novel molecular scaffolds. evitachem.comnih.gov For example, it has been used in cascade reactions to construct polycyclic aromatic compounds and in the synthesis of functionalized isoquinoline-1,3-diones. rsc.orgmdpi.com These investigations not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the reactivity of bifunctional heterocyclic compounds.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H8BrN | nih.gov |

| Molecular Weight | 222.08 g/mol | nih.gov |

| Melting Point | 180-190 °C (hydrobromide salt) | chemsrc.com |

| Boiling Point | 322.1 °C at 760 mmHg (hydrobromide salt) | chemsrc.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMSTZBEMVJMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379919 | |

| Record name | 1-Bromomethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74417-44-0 | |

| Record name | 1-Bromomethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl Isoquinoline and Its Derivatives

Classical and Modern Synthetic Routes to 1-(Bromomethyl)isoquinoline

Bromomethylation Strategies for Isoquinoline (B145761) Scaffolds

A common and direct approach to this compound involves the functionalization of 1-methylisoquinoline. The methyl group at the C1 position of the isoquinoline ring is benzylic in nature, making it susceptible to free-radical halogenation.

The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation. chem-station.comorganic-chemistry.orgwikipedia.orgthermofisher.comwikipedia.org This reaction is highly selective for the benzylic position over other positions on the aromatic rings. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4), although safer alternatives are now more commonly used. organic-chemistry.orgwikipedia.org The mechanism proceeds via a free-radical chain reaction where a bromine radical abstracts a hydrogen atom from the methyl group, followed by reaction of the resulting benzylic radical with NBS to yield the desired product and a succinimidyl radical. mychemblog.comyoutube.commasterorganicchemistry.com

| Reagent | Initiator | Solvent | Product | Ref. |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl4 | This compound | chem-station.comwikipedia.org |

This method's efficiency relies on the stability of the benzylic radical intermediate formed at the C1 position of the isoquinoline ring.

Precursor-Based Synthesis: Utilizing 1-Hydroxymethylisoquinoline Derivatives

Another versatile method for the synthesis of this compound is through the conversion of its corresponding alcohol precursor, 1-hydroxymethylisoquinoline. This approach involves a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom.

Several standard reagents can be employed for this transformation. Phosphorus tribromide (PBr3) is a common choice for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction typically proceeds with high efficiency. Another effective reagent is thionyl bromide (SOBr2). The choice of reagent and reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the final product.

| Starting Material | Reagent | Product |

| 1-Hydroxymethylisoquinoline | PBr3 or SOBr2 | This compound |

This precursor-based synthesis offers a reliable alternative, particularly when the starting alcohol is readily accessible.

Synthesis via Cyclization Reactions

Constructing the isoquinoline skeleton with the desired C1 substituent already in place or as a modifiable precursor is a powerful strategy. Several classical and modern cyclization reactions can be adapted for this purpose.

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. It involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), to form a 3,4-dihydroisoquinoline. wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.com This intermediate can then be dehydrogenated (aromatized) to the corresponding isoquinoline. mdpi.com

To synthesize a this compound derivative using this method, a β-phenylethylamine can be acylated with a reagent like bromoacetyl chloride or a related species. The resulting amide would then undergo the cyclization and subsequent aromatization steps. However, the reactivity of the bromoacetyl group might require protective group strategies or reduction of an intermediate followed by bromination. A more common approach is to use acetyl chloride to form a 1-methyl-3,4-dihydroisoquinoline, which is then aromatized to 1-methylisoquinoline. This product can then be brominated as described in section 2.1.1.

The reaction is generally most effective when the benzene (B151609) ring of the β-phenylethylamide contains electron-donating groups, which facilitate the intramolecular electrophilic aromatic substitution. nrochemistry.com

| Precursor | Acylating Agent | Cyclizing Agent | Intermediate | Final Product (after further steps) | Ref. |

| β-Phenylethylamine | Acetyl chloride | POCl3, P2O5 | 1-Methyl-3,4-dihydroisoquinoline | This compound | wikipedia.orgjk-sci.com |

Modern synthetic methods often employ transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted isoquinolines. mdpi.com These reactions can involve the coupling of an ortho-functionalized aryl halide with an enolate, which furnishes a precursor that can be cyclized to an isoquinoline. rsc.org

Another approach involves the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal acetylene, followed by a copper-catalyzed cyclization to yield the isoquinoline. organic-chemistry.org By selecting an appropriate terminal alkyne, a substituent can be introduced at the C1 position. For instance, using propyne could lead to the formation of 1-methylisoquinoline, a direct precursor to this compound.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |

| tert-Butylimine of o-iodobenzaldehyde | Propyne | Pd and Cu catalysts | 1-Methylisoquinoline | organic-chemistry.org |

| N-methoxybenzamide | 2,3-allenoic acid esters | Pd(CH3CN)2Cl2 | 3,4-dihydroisoquinolin-1(2H)-ones | mdpi.com |

These cascade reactions often offer high atom economy and can be performed in a one-pot fashion, making them attractive for library synthesis.

The electrophilic cyclization of iminoalkynes is another effective method for the synthesis of substituted isoquinolines. capes.gov.bracs.orgnih.govorganic-chemistry.org This reaction involves the treatment of the tert-butylimine of an o-(1-alkynyl)benzaldehyde with an electrophile such as iodine (I2), iodine monochloride (ICl), or phenylselenyl chloride (PhSeCl). nih.govorganic-chemistry.org The reaction proceeds under mild conditions to afford halogen- or selenium-containing isoquinolines. nih.gov

To apply this method for the synthesis of this compound, one could envision using a precursor alkyne that contains a group that can be converted to a bromomethyl group. For example, an alkyne bearing a protected hydroxymethyl group could be used. After the cyclization and deprotection, the resulting 1-hydroxymethylisoquinoline could be converted to the target compound as described in section 2.1.2.

The yields of these reactions are generally good to excellent, and the methodology is tolerant of a variety of functional groups on the alkyne substituent. organic-chemistry.org

| Precursor | Electrophile | Product | Ref. |

| tert-Butylimine of o-(1-alkynyl)benzaldehyde | I2, ICl, PhSeCl | 1,4-Disubstituted isoquinoline | nih.govorganic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. Key areas of development include the use of continuous flow reactors and the implementation of solvent-free reaction conditions.

Continuous Flow Reactor Applications

Continuous flow chemistry offers a promising green alternative to traditional batch synthesis for benzylic brominations, a key reaction in the synthesis of this compound from 1-methylisoquinoline. A scalable, continuous-flow protocol for the light-induced bromination of benzylic compounds using N-bromosuccinimide (NBS) has been developed. This method utilizes a simple flow reactor made of transparent fluorinated ethylene polymer (FEP) tubing and a household compact fluorescent lamp (CFL) for radical activation. Acetonitrile (B52724) is used as a solvent, avoiding the use of hazardous chlorinated solvents like carbon tetrachloride (CCl₄) organic-chemistry.orgacs.org.

This continuous-flow setup allows for precise control over reaction parameters such as residence time and temperature, leading to high selectivity and yields. The process is also readily scalable for the production of multigram quantities by extending the operation time of the reactor organic-chemistry.org. The enhanced safety, efficiency, and reduced waste generation of this method align with the core tenets of green chemistry thieme-connect.de.

Solvent-Free Reaction Conditions

The Wohl-Ziegler bromination, a radical-based bromination of allylic and benzylic positions using NBS, has been adapted to solvent-free conditions, further enhancing its environmental friendliness thieme-connect.comresearchgate.netchem-station.com. This method involves the reaction of a benzylic substrate with NBS and a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), without the use of a solvent thieme-connect.com. Visible-light-induced Wohl-Ziegler reactions of toluenes with NBS have been successfully carried out under solvent-free conditions, leading to the regioselective formation of benzyl bromides researchgate.net.

These solvent-free approaches minimize the use of hazardous organic solvents, which are a major source of waste in chemical synthesis. The reactions have been shown to proceed effectively for a variety of substrates, including those with electron-deficient aromatic rings thieme-connect.com.

Combinatorial Chemistry Approaches for Isoquinoline Libraries

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of related compounds, which is invaluable in drug discovery and materials science. While direct combinatorial synthesis starting from this compound is not extensively documented, strategies for the synthesis of diverse isoquinoline libraries often involve the functionalization of a common scaffold.

A versatile method for the rapid construction of highly substituted isoquinolines involves the convergent assembly of multiple components in a single operation nih.govharvard.edu. This approach can be adapted to create a library of 1-substituted isoquinolines by functionalizing the methyl group of 1-methylisoquinoline precursors prior to or after the formation of the isoquinoline core. The reactivity of the benzylic position in 1-methylisoquinoline allows for a variety of transformations to introduce diversity researchgate.net.

Regioselective Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs with specific substitution patterns on the isoquinoline ring requires regioselective synthetic methods. The Wohl-Ziegler bromination of substituted 1-methylisoquinolines is a key step in achieving this regioselectivity, as the reaction selectively targets the benzylic hydrogens of the methyl group chem-station.comwikipedia.orgresearchgate.netthermofisher.com.

Synthesis of Halogenated this compound Derivatives (e.g., 6-Bromo-1-(bromomethyl)isoquinoline)

The synthesis of halogenated this compound derivatives, such as 6-Bromo-1-(bromomethyl)isoquinoline, can be achieved through a multi-step process. The initial step involves the synthesis of the corresponding halogenated 1-methylisoquinoline. For instance, 6-bromo-1-methylisoquinoline is a known compound and can serve as a direct precursor frontierspecialtychemicals.com.

The synthesis of the 6-bromoquinoline core can be accomplished through methods like the Skraup synthesis, starting from 4-bromoaniline chemicalbook.com. Once the substituted 1-methylisoquinoline is obtained, the final step is the regioselective bromination of the methyl group. The Wohl-Ziegler reaction provides an effective means to introduce a bromine atom at the benzylic position without affecting the halogen substituent on the aromatic ring chem-station.comthermofisher.com.

An overview of a potential synthetic route is presented in the table below:

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 4-Bromoaniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | 6-Bromoquinoline |

| 2 | 6-Bromoquinoline | Organometallic reagent (e.g., CH₃Li or Grignard reagent) followed by oxidation | 6-Bromo-1-methylisoquinoline |

| 3 | 6-Bromo-1-methylisoquinoline | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN or light), Solvent (e.g., CCl₄ or acetonitrile) | 6-Bromo-1-(bromomethyl)isoquinoline |

Synthesis of Alkoxy-Substituted this compound Analogs

The synthesis of alkoxy-substituted this compound analogs follows a similar strategy to that of the halogenated derivatives. The key is the preparation of the corresponding alkoxy-substituted 1-methylisoquinoline precursor. Various methods exist for the synthesis of alkoxy-substituted isoquinolines, often starting from appropriately substituted phenethylamines.

Once the alkoxy-substituted 1-methylisoquinoline is synthesized, the final step is the regioselective bromination of the methyl group using the Wohl-Ziegler reaction. The reaction conditions are generally mild enough to not interfere with the alkoxy groups on the aromatic ring.

A generalized synthetic approach is outlined in the following table:

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | Alkoxy-substituted phenethylamine | Acylating agent (e.g., acetyl chloride) | N-(Alkoxy-phenethyl)acetamide |

| 2 | N-(Alkoxy-phenethyl)acetamide | Dehydrating agent (e.g., POCl₃) | Alkoxy-substituted 1-methyl-3,4-dihydroisoquinoline |

| 3 | Alkoxy-substituted 1-methyl-3,4-dihydroisoquinoline | Dehydrogenation agent (e.g., Pd/C) | Alkoxy-substituted 1-methylisoquinoline |

| 4 | Alkoxy-substituted 1-methylisoquinoline | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN or light), Solvent | Alkoxy-substituted this compound |

Reactivity and Reaction Mechanisms of 1 Bromomethyl Isoquinoline

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The primary mode of reactivity for 1-(bromomethyl)isoquinoline is nucleophilic substitution at the methylene (B1212753) (-CH2-) carbon. The bromine atom is an effective leaving group, which makes the attached carbon atom electrophilic and prone to attack by nucleophiles. evitachem.com This reactivity is a cornerstone of its utility as a building block in organic synthesis, allowing for the introduction of diverse functional groups at the 1-position of the isoquinoline (B145761) scaffold. evitachem.com The general mechanism involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new covalent bond.

Reactions with Various Nucleophiles (e.g., Amines, Carbamates)

A wide array of nucleophiles can be employed to displace the bromide of the bromomethyl group. Common nucleophiles include amines, carbamates, thiols, and alkoxides, which form the corresponding substituted isoquinoline derivatives.

For instance, the reaction with primary or secondary amines results in the formation of secondary or tertiary amines, respectively, through N-alkylation. kuleuven.be A specific application involves the coupling of this compound with compounds like tert-butyl (4-aminobutyl) carbamate, demonstrating its utility in synthesizing complex amine structures. kuleuven.be Similarly, it can react with the nitrogen atom of a carbamate, such as in ethyl (2-cyanophenyl)carbamate, to form an N-alkylated intermediate which can then participate in further cyclization reactions. nih.gov

The following table summarizes the outcomes of nucleophilic substitution with various nucleophiles:

Table 1: Nucleophilic Substitution Reactions of this compound| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Amines | Primary/Secondary Amines | Substituted Aminomethylisoquinoline |

| Carbamates | Ethyl (2-cyanophenyl)carbamate | N-((isoquinolin-1-yl)methyl)carbamate |

| Thiols | Potassium thiolate | Thioether |

| Alkoxides | Sodium alkoxide | Alkoxyether |

Data derived from multiple sources. kuleuven.benih.gov

These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at moderate temperatures.

Cross-Coupling Reactions

This compound and its derivatives are suitable substrates for transition metal-catalyzed cross-coupling reactions. evitachem.com These reactions, often employing palladium catalysts, allow for the formation of carbon-carbon bonds, significantly expanding the molecular complexity. evitachem.com For example, derivatives such as 1-bromo-6-(trifluoromethyl)isoquinoline (B3032171) readily participate in Suzuki-Miyaura coupling reactions with boronic acids. This highlights the ability of the halogenated isoquinoline core to engage in powerful bond-forming strategies.

Positional Effects on Reactivity in Cross-Coupling Reactions

In cross-coupling reactions involving polyhalogenated heteroaromatics, the position of the halogen significantly influences the site-selectivity of the reaction. rsc.org For the isoquinoline ring system, the C1 position is intrinsically electrophilic due to the influence of the adjacent ring nitrogen. rsc.orggcwgandhinagar.com This inherent electrophilicity can enhance the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle of cross-coupling reactions. rsc.org

Consequently, a bromine atom at the C1 position, as found in 1-bromoisoquinoline (B74834) derivatives, is highly reactive in Suzuki or Buchwald-type couplings. This reactivity can sometimes be preferential even when compared to other halogens at different positions that might typically be considered more reactive based on carbon-halogen bond dissociation energies alone. rsc.org Furthermore, the electronic nature of other substituents on the isoquinoline ring can modulate this reactivity; electron-withdrawing groups can enhance the electrophilicity at the reactive site, while electron-donating groups may reduce it.

Oxidation and Reduction Processes of the Bromomethyl Moiety

The bromomethyl group of this compound can undergo both oxidation and reduction.

Oxidation: Under appropriate oxidizing conditions, the bromomethyl group can be converted to an aldehyde or further to a carboxylic acid, yielding isoquinoline-1-carboxylic acid. However, the isoquinoline ring itself is generally resistant to oxidation, often requiring vigorous conditions that can lead to ring cleavage. pharmaguideline.com

Reduction: The compound can be reduced to form 1-methylisoquinoline. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This process converts the bromomethyl group into a simple methyl group.

Participation in Annulation and Cycloaddition Reactions

The reactive nature of the bromomethyl group makes this compound a valuable partner in annulation and cycloaddition reactions, which are processes that build new rings onto a molecular scaffold. Annulation reactions often involve a sequence of bond-forming events that create a fused ring system. For example, a related compound, 2-(bromomethyl)benzonitrile, participates in a base-promoted tandem annulation by first undergoing an SN2 reaction with a nucleophile, followed by an intramolecular cyclization to construct a new ring. nih.gov This demonstrates how the reactive C-Br bond can initiate a cascade to form complex polycyclic structures. nih.gov

Cycloaddition reactions, such as [3+2] or [3+3] annulations, provide pathways to various heterocyclic systems. arabjchem.org The electrophilic carbon of the bromomethyl group can react with a 1,3-dipole or a related three-atom component to form a five-membered ring, or with other partners to construct larger rings.

Intramolecular Denitrogenative Transannulation/C(sp2)-H Amination

A sophisticated and modern synthetic strategy that highlights the construction of complex fused heterocycles is the intramolecular denitrogenative transannulation/C(sp2)-H amination. researchgate.netnih.gov This type of reaction has been achieved using iridium catalysts to transform 1,2,3,4-tetrazole derivatives. nih.gov The process is initiated by the catalyst, which promotes the extrusion of dinitrogen (N₂) from the tetrazole ring to generate a reactive metal-nitrene intermediate. researchgate.netnih.gov This intermediate then undergoes an unprecedented intramolecular electrocyclization, followed by a C(sp2)-H amination step, to yield fused polycyclic aromatic systems such as α-carbolines. researchgate.netnih.gov While not a direct reaction of this compound, this methodology is applied to substrates that can be synthesized from it, showcasing advanced strategies to elaborate the isoquinoline framework into more complex, nitrogen-containing architectures. researchgate.net

Rearrangement Reactions Facilitated by this compound Derivatives

Derivatives of this compound, particularly quaternary ammonium (B1175870) salts, are known to undergo synthetically useful rearrangement reactions. These reactions, often proceeding through ylide intermediates, allow for the structural reorganization of the molecule, leading to the formation of new carbon-carbon bonds and expanded ring systems.

A prominent rearrangement is the Stevens rearrangement , a 1,2-rearrangement of quaternary ammonium salts in the presence of a strong base. wikipedia.org The reaction proceeds via the formation of an ylide intermediate. wikipedia.org This rearrangement has been applied in the synthesis of various nitrogen-containing heterocyclic compounds.

Another significant reaction is the Sommelet-Hauser rearrangement , which also involves a quaternary ammonium salt and a strong base, such as sodium amide. wikipedia.org This reaction typically results in the formation of a N,N-dialkylbenzylamine with a new alkyl group in the ortho position of the aromatic ring. wikipedia.org The mechanism involves the formation of a benzylic ylide which is in equilibrium with a second, more reactive ylide that undergoes a nih.govthieme-connect.com-sigmatropic rearrangement. wikipedia.org

Derivatives of this compound are ideal precursors for generating the necessary quaternary ammonium salts for these rearrangements. By reacting this compound with a tertiary amine, a quaternary isoquinolinium salt is formed. Subsequent treatment with a strong base can then induce either a Stevens or a Sommelet-Hauser rearrangement, depending on the substrate and reaction conditions.

For instance, N-benzyltetrahydroisoquinolinium salts have been shown to undergo a rapid thieme-connect.comCurrent time information in Bangalore, IN.-Stevens rearrangement upon deprotonation. thieme-connect.com This strategy has been utilized in the synthesis of natural products. thieme-connect.com Similarly, the Stevens rearrangement of isoquinolinium salts has been employed as a novel method for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net

A one-pot cascade reaction to synthesize protoberberine alkaloids has been developed, which utilizes a Stevens rearrangement of nitrile-stabilized ammonium ylides as a key step. acs.org This demonstrates the utility of such rearrangements in the efficient construction of complex alkaloid skeletons.

The following table summarizes key aspects of these rearrangement reactions involving isoquinoline derivatives.

| Rearrangement Type | Precursor | Key Intermediate | Product Type | Ref. |

| Stevens Rearrangement | Quaternary isoquinolinium salt | Ylide | 1,2-rearranged amine | wikipedia.org |

| Sommelet-Hauser Rearrangement | Benzyl quaternary ammonium salt | Benzylic ylide | ortho-substituted N,N-dialkylbenzylamine | wikipedia.org |

| thieme-connect.comCurrent time information in Bangalore, IN.-Stevens Rearrangement | N-benzyltetrahydroisoquinolinium salt | Ylide | 1-benzyl-1,2,3,4-tetrahydroisoquinoline | thieme-connect.comresearchgate.net |

| Stevens Rearrangement Cascade | 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile and 1,2-bis(bromomethyl)arenes | Nitrile-stabilized ammonium ylide | Protoberberine alkaloid | acs.org |

These rearrangement reactions significantly enhance the synthetic utility of this compound, allowing for its conversion into a diverse array of structurally complex and biologically relevant molecules.

Applications of 1 Bromomethyl Isoquinoline in Advanced Organic Synthesis

Intermediate for the Synthesis of Complex Heterocyclic Compounds

1-(Bromomethyl)isoquinoline is a key reactant in the synthesis of a variety of complex heterocyclic structures. Its reactive bromomethyl group readily participates in nucleophilic substitution reactions, making it an ideal starting material for constructing more elaborate molecular architectures.

Synthesis of Substituted Isoquinolines

The isoquinoline (B145761) framework is a prevalent motif in numerous biologically active compounds. nih.gov this compound provides a direct route to an array of substituted isoquinolines. For instance, it can be used to synthesize 3-phenylisoquinolines from 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline. nih.gov This process involves the bromination of the methyl group to form the corresponding bromomethyl derivative, which can then undergo further modifications. nih.gov

Another approach involves the reaction of this compound with sodium azide (B81097) to form an azidomethyl derivative, which can be subsequently reduced to an aminomethyl derivative. nih.gov This highlights the compound's role in introducing nitrogen-containing functionalities at the 1-position of the isoquinoline ring.

A variety of methods exist for the synthesis of substituted isoquinolines, including the classic Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. numberanalytics.com More contemporary methods often employ transition metal catalysis to achieve highly efficient and selective transformations. organic-chemistry.org

Synthesis of Fused Isoquinoline Systems (e.g., Indoloquinolines, Benz[h]isoquinolines)

This compound is also instrumental in the construction of fused isoquinoline systems, which are polycyclic structures incorporating the isoquinoline nucleus. These fused systems are of significant interest due to their presence in various natural products and their potential biological activities.

One notable application is in the synthesis of indolo[3,2-c]isoquinolines. A one-pot protocol has been developed for the synthesis of 11H-indolo[3,2-c]isoquinolin-5-amines starting from ethyl (2-cyanophenyl)carbamates and 2-(bromomethyl)benzonitriles. nih.gov This method proceeds through a base-promoted N-alkylation followed by a tandem cyclization. nih.gov

Furthermore, the synthesis of benz[h]isoquinoline derivatives has been accomplished, highlighting the versatility of isoquinoline-based starting materials in creating complex, fused aromatic systems. nih.govcore.ac.uk The synthesis of these compounds is often pursued to explore their potential as cytotoxic and antitumor agents. nih.gov

Building Block for Natural Product Total Synthesis

The structural motif of isoquinoline is a common feature in a vast number of natural products, particularly alkaloids. acs.orgwikipedia.org Consequently, this compound serves as a crucial building block in the total synthesis of these complex molecules.

Application in Alkaloid Synthesis (e.g., Cassiarin A, Neocryptolepine)

The utility of this compound is exemplified in the total synthesis of alkaloids such as Cassiarin A and Neocryptolepine (B1663133).

Cassiarin A , an alkaloid with potent antiplasmodial activity, has been synthesized using a methodology that involves α-benzyl TosMIC derivatives. nih.gov While this specific synthesis does not directly start from this compound, the strategies for constructing 1-substituted isoquinolines are highly relevant. Another synthesis of Cassiarin A has been achieved from 1-(bromomethyl)-3,5-bis(methoxymethoxy)benzene, demonstrating the importance of bromomethyl-activated aromatic compounds in its assembly. researchgate.net

Neocryptolepine , an indoloquinoline alkaloid, has been the subject of numerous synthetic efforts. chim.itconicet.gov.arrsc.orgnih.gov One synthetic route to neocryptolepine involves the conversion of quinindoline by treatment with methyl iodide, a process analogous to the reactions that this compound readily undergoes. chim.it

Precursor for Pharmacologically Active Molecules

The isoquinoline scaffold is a recognized pharmacophore, and derivatives of this compound are important precursors for the synthesis of a wide range of pharmacologically active molecules. nih.govmdpi.com

Synthesis of Isoquinoline-Based CXCR4 Antagonists

A significant application of this compound is in the synthesis of isoquinoline-based antagonists of the CXCR4 receptor. mdpi.comnih.govnih.govucr.edu The CXCR4 receptor is a key player in various physiological and pathological processes, including HIV infection and cancer metastasis. mdpi.comnih.gov

In the synthesis of these antagonists, this compound is used to couple with various amine-containing fragments. mdpi.com For example, it has been reacted with tert-butyl (4-(((3-methylpyridin-2-yl)methyl)amino)butyl)carbamate to produce a potent CXCR4 antagonist. mdpi.com This reaction highlights the role of this compound as an effective alkylating agent for introducing the isoquinoline moiety into the final drug candidate. The resulting compounds have shown excellent activity in various assays, with some exhibiting low nanomolar potency. mdpi.comucr.edu

Applications in Proteomics: Alkylation of Cysteine Residues

In the field of proteomics, the quantitative analysis of proteins using mass spectrometry is a fundamental technique. jpt.com A standard step in sample preparation for many proteomics workflows is the reduction of disulfide bonds and subsequent alkylation of the resulting free cysteine thiol groups. jpt.comsioc-journal.cn This process is crucial because it prevents the re-formation of disulfide bonds and adds a fixed, known mass to each cysteine residue, which aids in their identification and quantification during mass spectrometric analysis. scienceopen.com

The most common reagents used for this purpose are iodoacetamide (B48618) (IAA) and chloroacetamide (CAA). jpt.comnih.gov These molecules contain a reactive haloacetyl group that is highly susceptible to nucleophilic attack by the thiolate anion of cysteine. scienceopen.comnih.gov The reaction is a straightforward SN2 (nucleophilic substitution) reaction where the sulfur atom of the cysteine attacks the carbon atom bearing the halogen, displacing it and forming a stable carbamidomethyl-cysteine or acetamido-cysteine derivative. sioc-journal.cn

While not as commonly cited in standard proteomics literature as iodoacetamide, this compound possesses the chemical properties necessary to function as a cysteine-alkylating agent. The compound features a bromomethyl group (-CH₂Br), which is a potent electrophile analogous to the haloacetyl groups of traditional reagents. nih.gov The thiol side chain of a cysteine residue is a strong nucleophile that can readily react with the electrophilic benzylic carbon of this compound. This reaction would proceed via an SN2 mechanism, resulting in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the isoquinoline moiety to the cysteine residue.

The use of a bromomethyl-containing aromatic compound for cysteine modification is precedented; for instance, 1,3,5-tris(bromomethyl)benzene (B90972) has been used to cross-link multiple cysteine residues within peptides. researchgate.netiiitd.edu.in The primary advantage of using this compound would be the introduction of a larger, UV-active, and easily ionizable isoquinoline tag. This could potentially offer alternative methods for peptide detection and fragmentation in advanced mass spectrometry applications. The reactivity of bromoacetyl groups, which are chemically similar to bromomethyl groups, with thiols is known to be highly chemoselective, proceeding efficiently at specific pH ranges without significant side reactions with other nucleophilic amino acid residues. nih.gov

The following table compares this compound with standard alkylating agents used in proteomics.

| Reagent | Reactive Group | Mechanism of Action with Cysteine | Key Characteristics |

| Iodoacetamide (IAA) | Iodoacetyl (-COCH₂I) | SN2 reaction between the thiolate and the α-carbon, displacing iodide. sioc-journal.cn | Gold standard in proteomics; adds a carbamidomethyl group (+57 Da). nih.gov |

| Chloroacetamide (CAA) | Chloroacetyl (-COCH₂Cl) | SN2 reaction between the thiolate and the α-carbon, displacing chloride. jpt.com | An alternative to IAA, sometimes used to reduce off-target alkylation. nih.gov |

| This compound | Bromomethyl (-CH₂Br) | SN2 reaction between the thiolate and the benzylic carbon, displacing bromide. nih.gov | Introduces a larger, aromatic isoquinolinyl-methyl tag (+142 Da); potentially useful for specialized detection methods. |

This interactive table compares the properties of different cysteine alkylating agents.

Computational and Mechanistic Studies of 1 Bromomethyl Isoquinoline Reactivity

Density Functional Theory (DFT) Analyses of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of chemical reactions involving isoquinoline (B145761) derivatives. researchgate.net DFT calculations, such as those employing the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), are instrumental in predicting the reactivity of these molecules. researchgate.net

For isoquinoline and its derivatives, DFT analysis helps in understanding their geometric and electronic structures. researchgate.net These computational methods can predict key molecular properties, including bond lengths, bond angles, and Mulliken atomic charges. researchgate.net For instance, the electrostatic potential maps generated from DFT calculations can highlight electrophilic and nucleophilic regions within the molecule, offering insights into potential reaction sites. In the case of substituted isoquinolines, DFT can be used to model transition states for reactions like nucleophilic substitution (SN2), allowing for the comparison of activation energies for different reaction pathways. This predictive capability is crucial for understanding regioselectivity in reactions where multiple sites are available for nucleophilic attack.

Recent studies have utilized DFT to analyze the vibrational spectra and thermodynamic parameters of isoquinoline, providing a deeper understanding of its molecular behavior. researchgate.net Furthermore, DFT calculations have been employed to rationalize the results of electrochemical studies, such as cyclic voltammetry, for complex isoquinoline-containing structures. rsc.org

Molecular Dynamics Simulations for Understanding Reactivity

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules like isoquinoline in different environments. osti.gov These simulations can model the movement of atoms over time, providing insights into structural rearrangements and intermolecular interactions that influence reactivity. scielo.brscielo.br

MD simulations have been conducted on liquid isoquinoline to study its translational and rotational diffusion at various temperatures. osti.gov By simulating the system at an atomic level, researchers can calculate properties such as diffusion coefficients and reorientational correlation times, which are crucial for understanding the molecule's behavior in solution. osti.gov

In the context of drug design and materials science, MD simulations are used to explore the stability of complexes formed between isoquinoline derivatives and biological targets or other molecules. scielo.br For example, simulations can assess the stability of a ligand-protein complex, providing information about the interactions that govern binding and reactivity. scielo.br The insights gained from MD simulations complement experimental data and can guide the design of new molecules with specific properties.

Investigation of Transition States and Energetics

The study of transition states and the energetics of reaction pathways is fundamental to understanding the reactivity of 1-(bromomethyl)isoquinoline. Computational methods, particularly DFT, are pivotal in identifying and characterizing the transition state structures involved in its chemical transformations.

For nucleophilic substitution reactions, which are characteristic of this compound due to the labile bromine atom, DFT calculations can model the entire reaction profile. This includes the reactants, the transition state, and the products. By calculating the energies of these species, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined.

The analysis of transition states can reveal important details about the reaction mechanism. For instance, in an SN2 reaction, the geometry of the transition state provides information about the simultaneous bond-forming and bond-breaking processes. Comparing the activation energies for different potential reaction pathways allows for the prediction of the most favorable route, thus explaining the observed regioselectivity and stereoselectivity of a reaction.

Mechanism of Action Studies in Chemical Transformations

The primary mechanism through which this compound participates in chemical transformations is nucleophilic substitution. The bromomethyl group at the 1-position of the isoquinoline ring is highly susceptible to attack by nucleophiles. This reactivity is a consequence of the electron-withdrawing nature of the isoquinoline ring and the good leaving group ability of the bromide ion.

In a typical nucleophilic substitution reaction, a nucleophile (an electron-rich species) attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new covalent bond. The isoquinoline moiety itself can influence the reaction rate and mechanism through its electronic and steric effects.

The versatility of this compound as a building block in organic synthesis stems from this reactive handle. It allows for the introduction of a wide variety of functional groups at the 1-position of the isoquinoline core, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. nsf.govmdpi.com For instance, it can be used in the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions following an initial nucleophilic substitution. rsc.org

Advanced Characterization and Analytical Methodologies for 1 Bromomethyl Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(bromomethyl)isoquinoline, providing unambiguous information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the bromomethyl group and the isoquinoline (B145761) core.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of this compound allows for the identification and characterization of the protons within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the bromomethyl group (-CH₂Br) exhibit a characteristic singlet peak. The aromatic protons of the isoquinoline ring system appear as a series of multiplets in the downfield region of the spectrum. These signals provide crucial information for confirming the substitution pattern of the isoquinoline ring.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| -CH₂Br | ~4.75 | Singlet | CDCl₃ |

| Isoquinoline-H | ~9.15 | Singlet | CDCl₃ |

Table data sourced from multiple online chemical suppliers.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group typically appears at a characteristic chemical shift. The carbon atoms of the isoquinoline ring resonate at various positions in the aromatic region, and their specific shifts can be assigned through advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Table 2: Representative ¹³C NMR Spectral Data for Isoquinoline Derivatives

| Carbon | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Br | ~30-35 |

| Aromatic Carbons | ~120-155 |

Note: Specific ¹³C NMR data for this compound is not readily available in the public domain. The provided data is an approximation based on similar isoquinoline structures.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of this compound. measurlabs.com This technique can differentiate between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula with a high degree of confidence. For this compound (C₁₀H₈BrN), the expected molecular ion peak [M]⁺ would be observed, along with characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br). The high accuracy of HRMS is crucial for verifying the identity of newly synthesized batches of the compound. measurlabs.comrsc.org

Table 3: HRMS Data for Brominated Isoquinoline Derivatives

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ (for C₁₀H₉Br₂N) | 259.95 | - |

Note: The table shows data for a related dibrominated isoquinoline hydrobromide as a representative example of HRMS analysis in this compound class.

Chromatographic Techniques for Purity Assessment and Enantioseparation

Chromatographic methods are essential for assessing the purity of this compound and for separating enantiomers if the compound is chiral. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of this compound. wikipedia.orgnih.gov A common method involves using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed using a UV detector, as the isoquinoline ring system absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By analyzing the chromatogram, the presence of impurities can be detected and quantified, ensuring the high purity of the final product.

Table 4: Typical HPLC Conditions for Analysis of Isoquinoline Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV |

| Flow Rate | 0.8 - 1.0 mL/min |

Table data represents common conditions for the analysis of related isoquinoline alkaloids. brieflands.com

Chiral Chromatography for Enantiomeric Resolution

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a significant challenge in chemical analysis because they possess identical physical and chemical properties in an achiral environment. chiralpedia.com Chiral chromatography has emerged as a primary technique for both the analytical assessment of enantiomeric purity and the preparative separation of pure enantiomers. chiralpedia.com This is particularly crucial for isoquinoline derivatives, as their biological activities are often stereospecific. nih.gov

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely adopted method for the enantiomeric resolution of isoquinoline-based compounds. researcher.liferesearchgate.net The selection of the CSP is critical for achieving separation. Polysaccharide-based columns, such as those derived from amylose (B160209) and cellulose, are frequently effective. For instance, an amylose chiral column was successfully used to separate the enantiomers of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. nih.govresearchgate.net

In a specific application, the enantiomers of a synthesized isoquinoline derivative, B06, were resolved with retention times of 7.076 and 9.578 minutes for the (S) and (R) enantiomers, respectively. nih.govresearchgate.net The method demonstrated good precision, with within-run and between-run variations ranging from 0.28% to 6.078% for the S-enantiomer and 0.34% to 6.08% for the R-enantiomer. nih.govresearchgate.net Recovery rates for both enantiomers were between 80.06% and 92.60%. nih.govresearchgate.net

Another approach involves the derivatization of the chiral analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. A method was developed for substituted tetrahydroisoquinolines (THIQs) using (–)-(1R)-menthyl chloroformate as a derivatizing agent, allowing for separation by gas chromatography (GC) with resolution factors (R) exceeding 1.5 in all cases. scirp.org

The development of effective chiral separation methods is essential for understanding the stereoselective properties of isoquinoline derivatives in various applications, including pharmaceuticals. researchgate.net

Table 1: Chiral HPLC Separation Parameters for an Isoquinoline Derivative

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Amylose-based |

| Mobile Phase | Not specified in the provided context |

| Retention Time (S)-enantiomer | 7.076 min nih.govresearchgate.net |

| Retention Time (R)-enantiomer | 9.578 min nih.govresearchgate.net |

| Within-run Precision (S)-enantiomer | 0.28% - 6.078% nih.govresearchgate.net |

| Between-run Precision (S)-enantiomer | 0.28% - 6.078% nih.govresearchgate.net |

| Within-run Precision (R)-enantiomer | 0.34% - 6.08% nih.govresearchgate.net |

| Between-run Precision (R)-enantiomer | 0.34% - 6.08% nih.govresearchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to probe the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups. vscht.cz For isoquinoline derivatives, IR spectra reveal key structural features. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The stretching of the C-H bonds in the bromomethyl group (-CH₂Br) would also produce characteristic bands. In the case of 4,4-dibromo-2-(3-methylbenzyl)isoquinoline-1,3(2H,4H)-dione, characteristic IR peaks were observed at 2960, 1724, 1681, and 1598 cm⁻¹. mdpi.com The complex pattern of bands in the 800-1400 cm⁻¹ region, often referred to as the fingerprint region, arises from in-plane and out-of-plane bending modes of the aromatic ring system and provides a unique signature for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated π-electron system. msu.edu The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. msu.edu Isoquinoline itself exhibits a characteristic UV absorption spectrum. The extent of conjugation in isoquinoline derivatives significantly influences the wavelength of maximum absorption (λmax). msu.edu All compounds synthesized in a study on dihydroferroceno[c]isoquinolines, which are related to this compound, were characterized by UV-vis spectroscopy. nih.gov

Table 2: Characteristic IR Absorption Regions for Isoquinoline Derivatives

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | |

| C=O Stretch (in dione (B5365651) derivative) | 1724, 1681 | mdpi.com |

| Aromatic C=C Stretch | ~1600 | mdpi.com |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For novel isoquinoline derivatives, SC-XRD is invaluable for unambiguous structure confirmation. The process involves growing a high-quality single crystal of the compound, which is then exposed to a beam of X-rays. uol.de The diffraction pattern produced by the crystal is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. uol.de

In research involving new ferroceno[c]isoquinoline derivatives, the structures of most compounds were determined by single-crystal X-ray diffraction analysis. nih.gov Similarly, the structures of tetrahydroisoquinoline alkaloids isolated from Calycotome villosa were confirmed by X-ray diffraction of single crystals grown from methanol. mdpi.com The resulting data allowed for the precise determination of bond lengths and angles. mdpi.com The absolute configuration of a chiral isoquinoline derivative, (R)-(-)-1-(1'-isoquinolinyl)-2-naphthalenemethanol, was determined through a single-crystal X-ray study of its p-bromobenzoate derivative. researchgate.net

To obtain suitable crystals for SC-XRD, slow evaporation of a solvent is a common technique. mdpi.com The quality of the crystal is paramount for obtaining high-resolution structural data. uhu-ciqso.es

Table 3: Illustrative Crystallographic Data for an Isoquinoline Derivative (Hypothetical Data for this compound)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.7 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1100.9 |

| Z | 4 |

| R-factor | < 0.05 |

Future Research Directions and Unexplored Avenues for 1 Bromomethyl Isoquinoline

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of the 1-(bromomethyl)isoquinoline scaffold is a key area for future development, with novel catalytic systems offering pathways to unprecedented molecular architectures and improved reaction efficiency. The reactive bromomethyl group is highly amenable to nucleophilic substitution, making it an ideal handle for introducing diverse functional groups. evitachem.com Research is moving beyond traditional methods to embrace modern catalytic strategies that offer milder conditions, higher selectivity, and broader substrate scope.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. rsc.orgbeilstein-journals.org This strategy can be harnessed for the derivatization of this compound. For instance, photoredox-mediated methods could facilitate coupling reactions with a wide range of partners, including those that are challenging to activate using conventional thermal methods. nih.gov The generation of radical intermediates from the bromomethyl group under visible light could enable novel cyclization cascades and the synthesis of complex polycyclic systems containing the isoquinoline (B145761) motif. rsc.orgresearchgate.net

Phase-Transfer Catalysis (PTC): PTC offers a green and efficient method for reactions between reactants in immiscible phases, avoiding the need for anhydrous solvents and expensive reagents. wikipedia.orgcore.ac.uk This technique is particularly well-suited for the alkylation of various nucleophiles using this compound. Future work could focus on developing new chiral phase-transfer catalysts to achieve asymmetric functionalization at the methyl carbon. mdpi.comnih.gov Furthermore, exploring PTC for C-H functionalization reactions on the isoquinoline ring itself, while using the bromomethyl group for subsequent transformations, could provide a dual-pronged approach to molecular diversification. researchgate.net

Metal-Catalyzed Cross-Coupling: While palladium-catalyzed reactions are well-established, there is room to explore other transition metals like copper, rhodium, and ruthenium for novel transformations. organic-chemistry.org Copper-catalyzed reactions, for example, are often more economical and can promote unique reactivity patterns, such as the coupling of 2-bromoaryl ketones with terminal alkynes and acetonitrile (B52724) to form densely functionalized isoquinolines. organic-chemistry.org Future studies could adapt such methodologies to incorporate the this compound unit, potentially leading to new classes of poly-substituted isoquinoline derivatives. rsc.org Palladium-catalyzed C-H activation and cyclization of precursors derived from bromo-(bromomethyl)arenes have been used to create fused ferroceno[c]isoquinolines, a strategy that could be adapted for other complex scaffolds. rsc.org

| Catalytic System | Potential Application | Advantages | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Radical-based coupling and cyclization reactions. | Mild, environmentally friendly conditions, unique reactivity. | rsc.orgresearchgate.net |

| Phase-Transfer Catalysis (PTC) | Nucleophilic substitution with a wide range of nucleophiles. | Green chemistry, operational simplicity, cost-effective. | wikipedia.orgcore.ac.uk |

| Copper Catalysis | Cross-coupling and multicomponent reactions. | Economical, distinct reactivity from palladium. | organic-chemistry.org |

| Rhodium/Ruthenium Catalysis | C-H functionalization and annulation reactions. | High efficiency for specific C-H bond activations. | organic-chemistry.org |

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the chirality of a molecule often dictates its biological activity. mdpi.com Developing asymmetric methods for the derivatization of this compound is a crucial future direction to access chiral alkaloids and novel therapeutic agents. nih.govnih.gov

Organocatalysis: Asymmetric organocatalysis has become an indispensable tool for creating chiral molecules without relying on transition metals. mdpi.comdokumen.pub Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly promising. beilstein-journals.org These catalysts could be employed in reactions where a nucleophile attacks a derivative of this compound, for example, in an asymmetric Michael addition to an α,β-unsaturated system appended to the isoquinoline core. dokumen.pub Researchers have successfully used bifunctional organocatalysts to construct axially chiral biaryls containing isoquinoline N-oxides, demonstrating the potential to control stereochemistry in this class of compounds. beilstein-journals.orgacs.org

Asymmetric Phase-Transfer Catalysis: The design of novel chiral phase-transfer catalysts, often derived from Cinchona alkaloids, provides a powerful strategy for enantioselective alkylation reactions. core.ac.uknih.gov By employing such a catalyst, the reaction of a prochiral nucleophile with this compound could yield a product with a newly formed stereocenter at high enantiopurity. This approach has been successfully applied to the asymmetric synthesis of α-amino acids and could be extended to create a variety of chiral isoquinoline derivatives. nih.gov

| Methodology | Catalyst Type | Potential Reaction | Reference |

|---|---|---|---|

| Organocatalysis | Bifunctional (Thio)urea or Squaramide Catalysts | Asymmetric addition to imines or α,β-unsaturated systems. | beilstein-journals.orgresearchgate.net |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts (e.g., from Cinchona alkaloids) | Enantioselective alkylation of prochiral nucleophiles. | core.ac.uknih.gov |

| Transition Metal Catalysis | Metal-Chiral Ligand Complexes | Asymmetric cross-coupling or hydrogenation. | nih.gov |

Integration into Flow Chemistry for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents challenges related to safety, scalability, and efficiency. wiley-vch.de Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. acs.org These benefits include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. wiley-vch.de

The synthesis and derivatization of this compound are well-suited for flow chemistry applications. For instance, bromination reactions can be difficult to control in large batches, but a flow setup can mitigate this by ensuring rapid mixing and temperature control, potentially leading to higher yields and fewer byproducts. The use of cryogenic conditions, often required for reactions involving highly reactive organolithium species in the synthesis of isoquinoline precursors, can be more easily and safely managed in a continuous flow reactor. acs.org Research has shown that flow processes can enable reactions to be run at higher temperatures than in batch due to enhanced heat transfer, significantly shortening reaction times. wiley-vch.de A visible-light-mediated difluoromethylation/cyclization to produce isoquinolinones has been shown to be easily scalable using photoflow reactors, highlighting the synergy between modern synthetic methods and flow technology. researchgate.net Future research will likely focus on developing telescoped, multi-step flow syntheses that start from simple precursors and yield complex this compound derivatives without isolating intermediates.

Computational Design of Novel Reactions and Derivatives

In silico methods are transforming drug discovery and reaction development by enabling the rational design of molecules and the prediction of their properties before synthesis. mdpi.comnih.gov For this compound, computational chemistry offers a powerful tool to guide future research efforts.

Design of Bioactive Derivatives: Molecular docking studies can be used to design novel isoquinoline-based compounds with high binding affinity for specific biological targets, such as enzymes or receptors implicated in disease. mdpi.comresearchgate.net For example, computational screening has been used to identify isoquinoline alkaloids as potential inhibitors of targets in neurodegenerative diseases and viruses. mdpi.comresearchgate.net By using the this compound scaffold as a starting point, new libraries of virtual compounds can be generated and screened in silico to prioritize synthetic targets with the highest predicted potency and most favorable pharmacokinetic profiles. nih.govnih.gov

Prediction of Reactivity and Reaction Design: Computational studies can provide deep insight into the electronic structure and reactivity of this compound and its derivatives. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the feasibility of new transformations, and understand the origins of stereoselectivity in asymmetric catalysis. This knowledge can accelerate the development of the novel catalytic systems and asymmetric methodologies discussed in previous sections by allowing researchers to rationally design catalysts and substrates for optimal performance, rather than relying solely on empirical screening.

Q & A

Q. What are the primary synthetic routes for 1-(bromomethyl)isoquinoline, and how do reaction conditions influence yield and purity?

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural validation relies on and NMR to confirm substituent positions and bromine integration. For example, NMR peaks at δ 156.68 (isoquinoline C-1) and δ 57.28 (CH₂Br) are diagnostic . High-resolution mass spectrometry (HRMS) with ESI ionization confirms molecular weight (e.g., observed [M+H]⁺ at 345.1199 vs. calculated 345.1159) . Purity is assessed via HPLC or TLC using EtOAc/petroleum ether gradients.

Q. What are the known biochemical effects of brominated isoquinoline derivatives, and how do these inform research on this compound?

- Methodological Answer : Brominated isoquinolines exhibit membrane-modulating activity. For example, F-18 (a brominated tetrahydroisoquinoline) reduces lipid peroxidation (LPO) in mitochondrial membranes and modulates calcium megachannels, suggesting potential applications in oxidative stress studies . Bronchodilator activity has also been observed in 1-aralkyltetrahydroisoquinolines, though direct evidence for this compound is lacking . Researchers should prioritize in vitro assays (e.g., mitochondrial membrane potential assays) to explore mechanistic pathways.

Advanced Research Questions

Q. How does the bromomethyl substituent influence the structure-activity relationship (SAR) of isoquinoline derivatives in anti-inflammatory drug design?

- Methodological Answer : Fragment-based drug design (FBDD) strategies reveal that substituent position affects binding affinity. For example, monosubstituted fragments at the 1-position of isoquinoline enhance target engagement in inflammatory proteins. Merging bromomethyl-substituted fragments with other functional groups (e.g., methoxy or hydroxy substituents) can amplify potency without requiring X-ray crystallographic data . SAR studies should use biochemical screens (e.g., ELISA for cytokine inhibition) to quantify fragment contributions.

Q. What are the mechanistic insights into the photochemical synthesis of this compound, and how does it compare to metal-catalyzed methods?

- Methodological Answer : Photochemical synthesis via continuous-flow systems involves singlet oxygen generation by 3DPAFIPN, enabling radical coupling between isoquinoline and brominated amines . In contrast, copper-catalyzed methods rely on oxidative addition of diaryliodonium salts to form C–S bonds in 1-thio-substituted analogs . Photochemical routes avoid metal contamination but require precise UV light control. Comparative kinetic studies (e.g., reaction rate measurements under varying light intensities) are recommended to optimize scalability.

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?

- Methodological Answer : Challenges include bromine’s high atomic mass interfering with LC-MS ionization and matrix effects from cellular lipids. Stable isotope-labeled internal standards (e.g., -labeled analogs) improve quantification accuracy . Solid-phase extraction (SPE) with C18 columns pre-concentrates the compound while removing interferents. Validation should follow ICH guidelines, including spike-recovery experiments (>85% recovery) and linearity tests (R² > 0.99) .

Key Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 302.99 (hydrobromide salt) | |

| Melting Point | 210°C (decomposes) | |

| Solubility | Slightly soluble in MeCN | |

| Stability | Store at 4°C, avoid light |

Contradictions and Research Gaps

- emphasizes fragment merging for drug design without structural data , while relies on photochemical methods requiring precise structural control . These approaches may conflict in reproducibility.

- No direct evidence links this compound to bronchodilation, though related tetrahydroisoquinolines show activity . Bridging this gap requires comparative SAR studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.